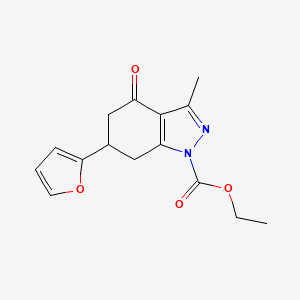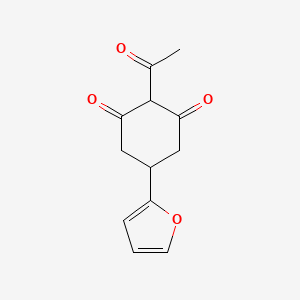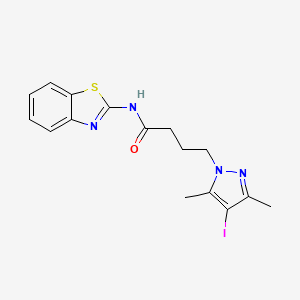![molecular formula C22H27N3O4 B4332590 N-(4-ethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide](/img/structure/B4332590.png)
N-(4-ethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide
Overview
Description
N-(4-ethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide, also known as EMBI, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of benzylated diamides and has shown promising results in various research studies.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells, viruses, and bacteria. This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. It has also been shown to have low cytotoxicity towards normal cells. This compound has been found to have a minimal effect on the normal physiological functions of the body.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide has several advantages for lab experiments, including its high purity, low toxicity, and selectivity towards cancer cells. However, this compound has some limitations, including its high cost of synthesis and limited availability.
Future Directions
There are several future directions for the research of N-(4-ethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections and bacterial infections. Another direction is to study the structure-activity relationship of this compound to optimize its efficacy and selectivity towards cancer cells. Additionally, the development of new synthesis methods for this compound could lead to a more cost-effective and efficient production of this compound.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research studies. Its potential as a therapeutic agent for cancer, viral infections, and bacterial infections has been extensively studied. This compound has several advantages for lab experiments, including its high purity and selectivity towards cancer cells. However, its high cost of synthesis and limited availability are some of its limitations. Further research is needed to optimize the efficacy and selectivity of this compound towards cancer cells and to investigate its potential as a therapeutic agent for other diseases.
Scientific Research Applications
N-(4-ethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide has been extensively used in scientific research to investigate its potential as a therapeutic agent. It has been studied for its anticancer, antiviral, and antibacterial properties. This compound has shown promising results in inhibiting the growth of cancer cells, including breast, prostate, and lung cancer cells. It has also been found to have antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.
properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-2-29-20-9-7-19(8-10-20)24-22(27)21(26)23-15-17-3-5-18(6-4-17)16-25-11-13-28-14-12-25/h3-10H,2,11-16H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANXLTKYTKBPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-9-(methoxymethyl)-2-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4332511.png)
![2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile](/img/structure/B4332512.png)
![N-[2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-4-methoxybenzamide](/img/structure/B4332520.png)
![N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-2-nitrobenzamide](/img/structure/B4332521.png)
![methyl 1,2-dimethyl-4-[4-(methylthio)phenyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B4332537.png)
![2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B4332540.png)
![1-(1,3-benzodioxol-5-yl)-N-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}methanamine](/img/structure/B4332559.png)
![N-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B4332565.png)
![2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}ethanamine](/img/structure/B4332568.png)



![N-(4-ethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide](/img/structure/B4332596.png)
![1,3-bis(4-chlorophenyl)-6-pyridin-2-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4332598.png)